7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
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Overview
Description
7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-6-propyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has a unique propyl group at the 6-position, which may contribute to its distinct biological activities and chemical properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C26H24O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C26H24O4/c1-3-7-20-14-23-22(19-8-5-4-6-9-19)15-26(27)30-25(23)16-24(20)29-17-18-10-12-21(28-2)13-11-18/h4-6,8-16H,3,7,17H2,1-2H3 |
InChI Key |
STWXWLWWPPJWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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